Cas no 1501564-85-7 (Cycloheptanecarboxylic acid, 4-amino-)

Cycloheptanecarboxylic acid, 4-amino-, is a cyclic carboxylic acid derivative featuring an amino substituent at the 4-position of the cycloheptane ring. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized structure, which combines a seven-membered carbocycle with both carboxylic acid and amino groups. The presence of these reactive moieties enables its use as a versatile intermediate in the preparation of more complex molecules, such as peptidomimetics or heterocyclic compounds. Its unique ring size and bifunctional nature may also facilitate studies in conformational analysis and medicinal chemistry, particularly in the design of bioactive agents targeting specific enzymatic or receptor interactions.
Cycloheptanecarboxylic acid, 4-amino- structure
1501564-85-7 structure
Product Name:Cycloheptanecarboxylic acid, 4-amino-
CAS No:1501564-85-7
MF:C8H15NO2
MW:157.210202455521
CID:6489833
Update Time:2025-08-02

Cycloheptanecarboxylic acid, 4-amino- Chemical and Physical Properties

Names and Identifiers

    • Cycloheptanecarboxylic acid, 4-amino-
    • Inchi: 1S/C8H15NO2/c9-7-3-1-2-6(4-5-7)8(10)11/h6-7H,1-5,9H2,(H,10,11)
    • InChI Key: SJWKSOCGIQNLPW-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)CCCC(N)CC1

Experimental Properties

  • Density: 1.091±0.06 g/cm3(Predicted)
  • Boiling Point: 296.0±33.0 °C(Predicted)
  • pka: 4.66±0.20(Predicted)

Cycloheptanecarboxylic acid, 4-amino- Pricemore >>

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Additional information on Cycloheptanecarboxylic acid, 4-amino-

Cycloheptanecarboxylic Acid, 4-Amino-: A Comprehensive Overview

Cycloheptanecarboxylic acid, 4-amino-, also known by its CAS number 1501564-85-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of amino acids, specifically cyclic amino acids, and has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in research related to this compound.

The molecular structure of cycloheptanecarboxylic acid, 4-amino- consists of a seven-membered cycloalkane ring with a carboxylic acid group and an amino group attached at the 4-position. This arrangement imparts the compound with a rigid cyclic structure, which is advantageous in various chemical reactions and biological interactions. The compound's stability and reactivity are influenced by the proximity of the amino and carboxylic acid groups, creating opportunities for intramolecular hydrogen bonding and other non-covalent interactions.

Recent studies have focused on the synthesis of cycloheptanecarboxylic acid, 4-amino- using novel methodologies. Researchers have explored the use of catalytic asymmetric synthesis to produce enantiomerically pure forms of this compound. Such advancements are crucial for applications in drug development, where stereochemistry plays a pivotal role in determining biological activity. Additionally, green chemistry approaches have been employed to optimize reaction conditions, reducing environmental impact while maintaining high yields.

In terms of applications, cycloheptanecarboxylic acid, 4-amino- has shown promise as a building block in peptide synthesis. Its cyclic structure allows for the creation of constrained peptides, which are valuable in mimicking natural bioactive molecules. Furthermore, this compound has been investigated for its potential as a chiral catalyst in asymmetric catalysis. The ability to induce asymmetry in chemical reactions is a hallmark of modern organic chemistry and opens doors to the synthesis of complex molecules with high enantioselectivity.

Recent research has also highlighted the role of cycloheptanecarboxylic acid, 4-amino- in materials science. The compound's rigid structure makes it an ideal candidate for constructing self-assembled monolayers (SAMs) and other nanostructured materials. These materials have applications in sensors, drug delivery systems, and surface coatings. By leveraging the unique properties of this compound, scientists are pushing the boundaries of material design and functionality.

The biological activity of cycloheptanecarboxylic acid, 4-amino- has been explored in various contexts. In pharmacology, it has been studied as a potential lead compound for developing drugs targeting specific receptors or enzymes. Its ability to interact with biological systems through hydrogen bonding and other intermolecular forces makes it a promising candidate for therapeutic applications. Moreover, recent studies have investigated its role as an inhibitor of certain proteases, which are implicated in diseases such as cancer and neurodegenerative disorders.

In conclusion, cycloheptanecarboxylic acid, 4-amino- (CAS No. 1501564-85-7) is a versatile compound with a wide range of applications across multiple disciplines. From its use as a chiral catalyst to its role in peptide synthesis and material science, this compound continues to be a focal point for researchers worldwide. As advancements in synthetic methods and biological studies unfold, the potential for new discoveries involving this compound remains vast and exciting.

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